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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)benzimidazole

Cat. No.: B1330224

An In-depth Technical Guide to 1-(2-
Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical
properties, and spectral data of 1-(2-Hydroxyethyl)benzimidazole. This document is intended
for researchers, scientists, and professionals in drug development, offering a consolidated
resource for understanding the fundamental characteristics of this heterocyclic compound. All
guantitative data is presented in structured tables for ease of reference and comparison.

Molecular Structure and Identification

1-(2-Hydroxyethyl)benzimidazole, a derivative of benzimidazole, is characterized by a
hydroxyethyl group attached to one of the nitrogen atoms of the benzimidazole ring.

IUPAC Name: 2-(1H-Benzimidazol-1-yl)ethan-1-ol[1][2]

Synonyms: 1-(2-hydroxyethyl)benzimidazole, 2-(benzimidazol-1-yl)ethanol, 1H-
Benzimidazole-1-ethanol[1]

Molecular Formula: CoH10N20[1][2]
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CAS Number: 6340-03-0[1][2]

The molecular structure of 1-(2-Hydroxyethyl)benzimidazole is depicted in the following
diagram:

Caption: Molecular Structure of 1-(2-Hydroxyethyl)benzimidazole.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Hydroxyethyl)benzimidazole is
provided in the table below.

Property Value Reference
Molecular Weight 162.19 g/mol [1112]
Appearance Light yellow to brown solid [3]

Melting Point 152-154 °C [3114]
Boiling Point 428.6 £ 28.0 °C (Predicted) [3114]
Density 1.293 g/cm? (Predicted) [3]

pKa 11.79 + 0.10 (Predicted) [3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of 1-(2-
Hydroxyethyl)benzimidazole.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Hydroxyethyl)benzimidazole exhibits characteristic absorption bands
corresponding to its functional groups. While a detailed spectrum is not provided, typical
vibrational frequencies for the key functional groups are expected.
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Functional Group Expected Wavenumber (cm—?)
O-H Stretch (Alcohol) 3200-3600 (broad)

N-H Stretch (Imidazole) Not present due to substitution at N-1
C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-3000

C=N Stretch (Imidazole) ~1620

C=C Stretch (Aromatic) 1450-1600

C-O Stretch (Alcohol) 1050-1260

Note: The above table is based on general spectroscopic principles and not on specific
experimental data from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR spectral data were not available in the initial search. However, a
predicted NMR analysis would suggest the following proton and carbon environments.

Predicted *H NMR Chemical Shifts:

Aromatic Protons (4H): & 7.2-7.8 ppm

e Imidazole Proton (1H): & ~8.0 ppm

e -CH2-N- (2H): 8 ~4.3 ppm

e -CH2-OH (2H): 4 ~3.8 ppm

e -OH (1H): Variable, dependent on solvent and concentration
Predicted 3C NMR Chemical Shifts:

e Aromatic & Imidazole Carbons: & 110-155 ppm

e -CH2-N-: d ~50 ppm
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e -CH2-OH: 8 ~60 ppm

Note: These are predicted values and require experimental verification.

Mass Spectrometry

The electron ionization mass spectrum of benzimidazole derivatives typically shows a
prominent molecular ion peak.[5] For 1-(2-Hydroxyethyl)benzimidazole (CsH10N20), the
molecular ion peak (M*) would be observed at m/z 162.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of 1-(2-
Hydroxyethyl)benzimidazole were not explicitly found in the provided search results.
However, a general synthetic approach for similar benzimidazole derivatives involves the
condensation reaction between o-phenylenediamine and a suitable carboxylic acid or
aldehyde.[6] For the synthesis of 1-(2-Hydroxyethyl)benzimidazole, a plausible route would
be the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a related derivative, or
the alkylation of benzimidazole with 2-chloroethanol.

A generalized workflow for a potential synthesis is outlined below:
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Generalized Synthesis Workflow
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Caption: A generalized workflow for the synthesis and characterization of 1-(2-
Hydroxyethyl)benzimidazole.

Conclusion

This technical guide has summarized the core molecular and physicochemical properties of 1-
(2-Hydroxyethyl)benzimidazole based on currently available public data. While fundamental
identifying information is well-documented, a significant opportunity exists for further research
to publish detailed experimental protocols and comprehensive spectroscopic data. Such
information would be invaluable to the scientific community, particularly those in medicinal
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chemistry and drug development, to facilitate further investigation and application of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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